Acetic acid alpha-phenylstyryl ester
Description
Structure
2D Structure
Properties
IUPAC Name |
[(Z)-1,2-diphenylethenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-13(17)18-16(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-12H,1H3/b16-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVRDFTXMLOZEC-VBKFSLOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(=CC1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/C(=C\C1=CC=CC=C1)/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid alpha-phenylstyryl ester typically involves the esterification of acetic acid with alpha-phenylstyryl alcohol. This reaction is catalyzed by a mineral acid, such as sulfuric acid, and requires heating to drive the reaction to completion. The general reaction can be represented as follows:
Acetic acid+Alpha-phenylstyryl alcohol→Acetic acid alpha-phenylstyryl ester+Water
In industrial settings, the esterification process can be optimized by using excess alcohol or by continuously removing the water formed during the reaction to shift the equilibrium towards the ester product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid alpha-phenylstyryl ester undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed back into acetic acid and alpha-phenylstyryl alcohol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, while basic hydrolysis (saponification) uses a base such as sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under appropriate conditions.
Major Products
Hydrolysis: Acetic acid and alpha-phenylstyryl alcohol.
Reduction: Alpha-phenylstyryl alcohol and acetic acid.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid alpha-phenylstyryl ester has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid alpha-phenylstyryl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release acetic acid and alpha-phenylstyryl alcohol, which may interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key parameters of acetic acid alpha-phenylstyryl ester with its analogs:
Key Observations :
- Boiling Points : Longer alkyl/aryl chains (e.g., styryl in the target compound) increase molecular weight and boiling points compared to simpler analogs like phenyl acetate .
- Solubility: Esters with bulky substituents (e.g., styryl) are less polar, reducing water solubility but enhancing miscibility with organic solvents like ethanol or benzene .
Research Findings and Data Gaps
- Natural Occurrence : reports methyl esters of polyketides isolated from marine sponges, underscoring the natural prevalence of structurally complex esters. Alpha-phenylstyryl esters may similarly occur in plant or marine organisms.
- Analytical Characterization : Principal Component Analysis (PCA) of volatile esters in (e.g., benzenedicarboxylic acid diethyl ester) demonstrates methods applicable to identifying styryl derivatives in complex matrices.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing acetic acid alpha-phenylstyryl ester, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : this compound is typically synthesized via esterification between alpha-phenylstyryl alcohol and acetic acid. Acid catalysts (e.g., H₂SO₄) or enzymatic methods can be employed. For optimization, control reaction parameters such as molar ratios (e.g., excess acetic acid to shift equilibrium), temperature (typically 60–100°C for acid-catalyzed reactions), and reaction time. Monitor progress using thin-layer chromatography (TLC) or gas chromatography (GC) . For stereoselective synthesis, neighboring group participation (e.g., using pivaloyl groups) can minimize side products like orthoesters .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and C-O stretches near 1240 cm⁻¹ and 1045 cm⁻¹ .
- NMR : Confirm structure via ¹H NMR (ester methyl protons at δ ~2.0 ppm) and ¹³C NMR (carbonyl carbon at δ ~170 ppm) .
- Mass Spectrometry : Electron ionization (EI) mass spectra provide molecular ion peaks and fragmentation patterns (e.g., m/z corresponding to [M]⁺ and acetic acid loss) .
- GC/HPLC : Use for purity assessment, with retention times calibrated against standards .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes. Seek medical attention if irritation persists .
- Storage : Keep in airtight containers away from oxidizers and heat sources. Monitor for decomposition products (e.g., acetic acid vapors) .
Advanced Research Questions
Q. How does the steric and electronic environment of the alpha-phenylstyryl group influence the ester’s stability under varying pH and temperature conditions?
- Methodological Answer : The bulky phenyl group enhances steric protection of the ester bond, delaying hydrolysis. Stability studies can be conducted by:
- pH-Dependent Hydrolysis : Compare degradation rates in acidic (pH < 4), neutral, and alkaline (pH > 10) buffers using UV-Vis or HPLC to track ester concentration .
- Thermal Stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures (~150–200°C for similar esters) .
Q. What strategies can resolve contradictions in thermodynamic data (e.g., vaporization enthalpy, critical temperatures) reported for structurally similar esters?
- Methodological Answer :
- Data Validation : Cross-reference NIST Chemistry WebBook entries (e.g., for acetic acid phenylmethyl ester ) with experimental replicates. Use standardized calibration methods (e.g., static bomb calorimetry for ΔvapH°) .
- Statistical Analysis : Apply error-propagation models to account for measurement uncertainties (e.g., ±0.3 K in melting points) .
- Computational Validation : Compare experimental results with density functional theory (DFT) calculations for bond dissociation energies .
Q. How can reaction mechanisms involving this compound be elucidated using isotopic labeling or kinetic isotope effects (KIEs)?
- Methodological Answer :
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃COO-labeled ester) to trace acetic acid release during hydrolysis via mass spectrometry .
- KIEs : Compare reaction rates of ¹²C vs. ¹³C esters to identify rate-determining steps (e.g., nucleophilic attack vs. proton transfer) .
- Intermediate Trapping : Use low-temperature NMR or cryogenic quenching to isolate transient species (e.g., tetrahedral intermediates) .
Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Distillation : Fractional distillation under reduced pressure (e.g., 10–50 mmHg) to separate low-boiling impurities (e.g., unreacted acetic acid) .
- Chromatography : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC for high-purity isolation .
- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to induce crystallization, leveraging the ester’s low aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
